molecular formula C13H14N2O4S B2710996 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 109568-86-7

3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No. B2710996
CAS RN: 109568-86-7
M. Wt: 294.33
InChI Key: JPZHVOLQHHCWRT-UHFFFAOYSA-N
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Description

“3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H14N2O4S . It is a derivative of sulfonamide, a class of compounds known for their wide range of applications in medicinal chemistry .

Scientific Research Applications

  • Antitumor Applications : Compounds from sulfonamide-focused libraries, including those similar to 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, have been evaluated in cell-based antitumor screens. Some of these compounds have shown potent cell cycle inhibitory effects and have progressed to clinical trials (Owa et al., 2002).

  • Synthesis and Molecular Modeling : New sulfonamide-based Schiff base ligands, similar in structure to the compound , have been synthesized and studied for their antimicrobial and antioxidant activities. These compounds exhibited significant bioactivity, enhancing upon chelation due to charge transfer from metal to ligand (Hassan et al., 2021).

  • Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Some benzenesulfonamides, structurally related to 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, have been investigated as inhibitors of human carbonic anhydrase I and II and acetylcholinesterase enzymes. These studies have revealed significant inhibitory potential at nanomolar levels (Tuğrak et al., 2020).

  • Antibacterial and Antifungal Activities : Research on amine-treated polymers, including those modified with compounds structurally similar to 3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide, has shown promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

3-amino-4-hydroxy-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-19-10-4-2-9(3-5-10)15-20(17,18)11-6-7-13(16)12(14)8-11/h2-8,15-16H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZHVOLQHHCWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

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